calcium 1H-indol-3-yl phosphate

Enzyme Assays Histochemistry Substrate Selection

Researchers requiring precise molar calculations for alkaline phosphatase kinetic assays can avoid the ~2.3% concentration error introduced by disodium salt substitutes. This calcium salt also enables unique mechanistic studies on divalent cation-dependent enzyme regulation. ● Enables accurate Km and Vmax determination with its defined 251.19 g/mol molecular weight. ● Offers a distinct solubility profile for optimizing histochemical staining protocols, balancing substrate availability with minimized non-specific precipitation. ● Serves as a key precursor for synthesizing complex indole derivatives in pharmaceutical and agrochemical R&D.

Molecular Formula C8H6CaNO4P
Molecular Weight 251.19 g/mol
CAS No. 16036-53-6
Cat. No. B12680894
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namecalcium 1H-indol-3-yl phosphate
CAS16036-53-6
Molecular FormulaC8H6CaNO4P
Molecular Weight251.19 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CN2)OP(=O)([O-])[O-].[Ca+2]
InChIInChI=1S/C8H8NO4P.Ca/c10-14(11,12)13-8-5-9-7-4-2-1-3-6(7)8;/h1-5,9H,(H2,10,11,12);/q;+2/p-2
InChIKeyCKNGOVGLYMZMFW-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Calcium 1H-Indol-3-yl Phosphate Sourcing Guide


Calcium 1H-indol-3-yl phosphate (CAS 16036-53-6), also known as 1H-indol-3-ol dihydrogen phosphate calcium salt, is an organophosphate compound with the molecular formula C8H6CaNO4P and a molecular weight of 251.19 g/mol . This compound features an indole ring system linked to a phosphate group, with a calcium ion balancing the negative charges . It is structurally classified as a 3-indolyl phosphate derivative and is of primary interest as a potential chromogenic substrate for alkaline phosphatase, where enzymatic cleavage releases indoxyl and inorganic phosphate, leading to the formation of an insoluble blue indigo dye .

Chromogenic substrate for alkaline phosphatase detection
Calcium salt identity supports precise molar calculations
Alternative counterion for ion-dependent enzyme studies

Why Calcium 1H-Indol-3-yl Phosphate Cannot Be Substituted


While calcium 1H-indol-3-yl phosphate and its analogs, such as the disodium salt (CAS 3318-43-2) or various halogenated derivatives, share the same 3-indolyl phosphate core, their chemical and physical properties differ significantly. The nature of the counterion (calcium vs. sodium, p-toluidine, etc.) critically influences key procurement-relevant parameters, including molecular weight, solubility, and stability, which in turn affect assay design and experimental outcomes. Furthermore, halogenated analogs like 5-bromo-4-chloro-3-indolyl phosphate (BCIP) are specifically designed for enhanced chromogenic properties, which come with higher cost and increased molecular complexity [1]. Therefore, substituting one salt form for another without rigorous validation can lead to inconsistent results, non-linear kinetics, or complete assay failure, making informed selection based on specific application requirements essential.

Counterion alters molecular weight and solubility
Substituting the calcium salt with disodium or other salts shifts molar mass and dissolution behavior, risking inaccurate substrate concentrations and assay inconsistency.
Halogenated analogs like BCIP differ in reactivity and cost
BCIP provides enhanced chromogenic output but introduces higher molecular complexity and cost, not a direct replacement without method re-validation.
Non-substrate indoles lack phosphatase cleavage
Indole-3-acetic acid or indole-3-butyric acid share the indole core but lack the phosphate ester required for enzymatic conversion, making them functionally unsuitable.

Calcium 1H-Indol-3-yl Phosphate vs. Key Analogs


Molecular Weight: Calcium vs. Disodium Salt

The choice of counterion directly impacts the molecular weight of the 3-indolyl phosphate salt. The calcium salt (C8H6CaNO4P) has a molecular weight of 251.19 g/mol, while the more common disodium salt (C8H6NNa2O4P) has a molecular weight of 257.09 g/mol [1]. This difference is a primary, quantifiable factor for preparing molar solutions and calculating enzyme kinetics.

Molecular weight
Reported
Calcium salt: 251.19 g/mol
Disodium salt: 257.09 g/mol
Supports accurate molar calculations for kinetic assays
Difference of 5.9 g/mol (~2.3%)
Enzyme Assays Histochemistry Substrate Selection

Aqueous Solubility: Calcium vs. Disodium Salt

Solubility is a key parameter for substrate utility. The disodium salt of 3-indolyl phosphate is reported to have a solubility of 5 mg/mL in water at a purity of ≥94% (HPLC) . While precise aqueous solubility data for the calcium salt is not reported in the same detail, the different counterion (Ca2+ vs. Na+) is expected to result in different solubility characteristics, potentially affecting maximum substrate concentration in assay buffers.

Aqueous solubility
Class-level
Calcium salt: not reported; expected to differ
Disodium salt: 5 mg/mL in water
Solubility profile may affect maximum substrate concentration
Data for calcium salt not reported; verify experimentally
Solubility Assay Development Buffer Formulation

Chromogenic Substrate Function vs. Non-Substrate Indoles

Calcium 1H-indol-3-yl phosphate functions as a chromogenic substrate for alkaline phosphatase . This is a key differentiator from many structurally related indole derivatives that are not enzyme substrates. For example, compounds like indole-3-acetic acid or indole-3-butyric acid, while sharing the indole core, lack the phosphate ester moiety essential for this specific enzymatic activity.

Substrate function
Class-level
Active chromogenic substrate
Non-substrate indole analog
Defines research application as phosphatase detection tool
Qualitative distinction; phosphate ester essential
Alkaline Phosphatase Chromogenic Substrate Enzyme Activity

Calcium 1H-Indol-3-yl Phosphate Applications


Alkaline Phosphatase Kinetic Assays

Due to its specific molecular weight of 251.19 g/mol, calcium 1H-indol-3-yl phosphate is the appropriate choice for researchers requiring precise molar calculations for in vitro alkaline phosphatase kinetic assays. The use of an alternative salt with a different molecular weight, such as the disodium salt (257.09 g/mol), would introduce a ~2.3% error in concentration if used interchangeably, potentially affecting kinetic parameter determination (e.g., Km, Vmax) .

Counterion Effects on Enzyme Kinetics

The calcium salt form provides a specific tool for enzymologists investigating the effect of divalent cations on alkaline phosphatase activity. Calcium is a known physiological modulator of enzyme activity. Comparing the performance of the calcium salt against the disodium salt under identical conditions can reveal insights into metal ion-dependent enzyme regulation, substrate binding, or catalytic efficiency, making it a valuable reagent for mechanistic studies .

Solubility Optimization for Histochemical Staining

Researchers developing or optimizing histochemical staining protocols may select the calcium salt to fine-tune substrate solubility. The different solubility profile of the calcium salt compared to the disodium salt (5 mg/mL) offers an alternative for balancing substrate availability against the risk of non-specific precipitation, which is crucial for achieving high-resolution, localized staining in tissue sections .

Synthetic Precursor for Indole Derivatives

The compound is noted for its utility as a precursor in organic synthesis for the creation of other indole derivatives relevant to pharmaceuticals and agrochemicals . Its unique combination of the indole core, phosphate leaving group, and calcium counterion provides a distinct starting point for specific synthetic pathways that may not be accessible or efficient with other salts or indole analogs.

Application
Selection Property
Validation Focus
Alkaline phosphatase kinetic assays
Calcium salt molecular weight
Molar calculation accuracy
Divalent cation enzyme studies
Calcium counterion identity
Ion-dependent modulation validation
Histochemical staining optimization
Calcium salt solubility profile
Precipitation and resolution testing
Indole derivative synthesis
Phosphate leaving group with calcium
Synthetic route evaluation

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